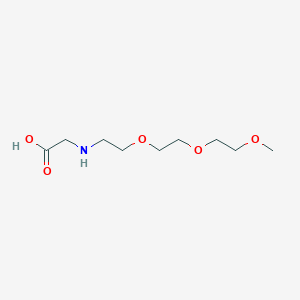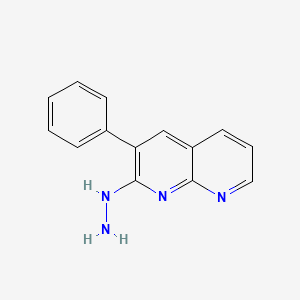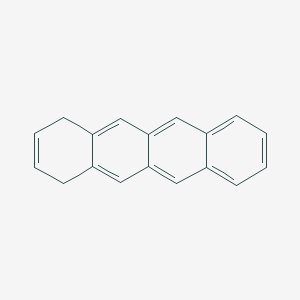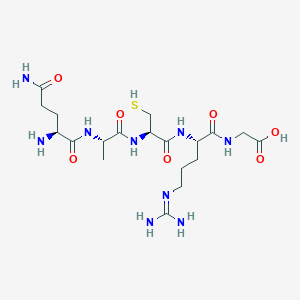![molecular formula C15H21NO5 B12564265 Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-5-yl]- CAS No. 296766-47-7](/img/structure/B12564265.png)
Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-5-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-5-yl]-: is a chemical compound with the molecular formula C15H21NO5 and a molecular weight of 295.33 g/mol This compound is characterized by the presence of a benzamide group attached to a dioxane ring, which is further substituted with a dimethoxyethyl group
Méthodes De Préparation
The synthesis of Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-5-yl]- typically involves the reaction of benzamide derivatives with dioxane compounds under specific reaction conditions. One common method includes the use of 2,2-dimethoxyethyl as a starting material, which undergoes a series of chemical reactions to form the desired product. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the formation of the dioxane ring and the subsequent attachment of the benzamide group .
Analyse Des Réactions Chimiques
Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-5-yl]-: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as or , leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like or , resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Applications De Recherche Scientifique
Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-5-yl]-: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including and properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-5-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors , modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-5-yl]-: can be compared with other similar compounds, such as:
- Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-4-yl]-
- Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-6-yl]-
These compounds share similar structural features but differ in the position of the dioxane ring substitution, which can lead to variations in their chemical and biological properties.
Propriétés
Numéro CAS |
296766-47-7 |
|---|---|
Formule moléculaire |
C15H21NO5 |
Poids moléculaire |
295.33 g/mol |
Nom IUPAC |
N-[2-(2,2-dimethoxyethyl)-1,3-dioxan-5-yl]benzamide |
InChI |
InChI=1S/C15H21NO5/c1-18-13(19-2)8-14-20-9-12(10-21-14)16-15(17)11-6-4-3-5-7-11/h3-7,12-14H,8-10H2,1-2H3,(H,16,17) |
Clé InChI |
OZIGNWQWGOUFQD-UHFFFAOYSA-N |
SMILES canonique |
COC(CC1OCC(CO1)NC(=O)C2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Methoxyphenyl)sulfanyl]-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B12564193.png)
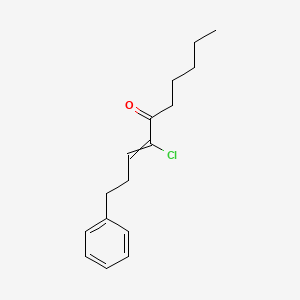
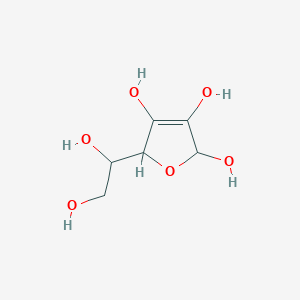
![Propanedinitrile, [[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]methylene]-](/img/structure/B12564217.png)
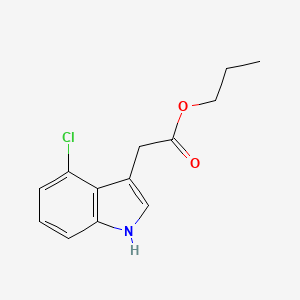
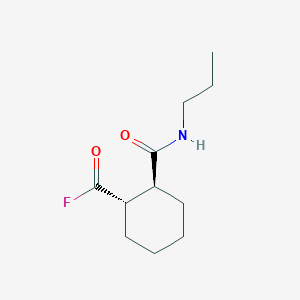
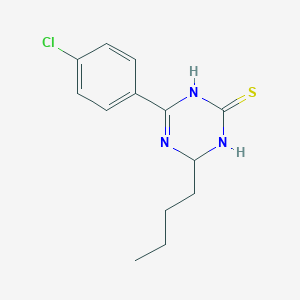
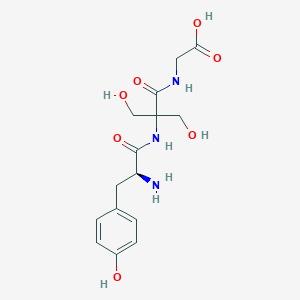
![(3S)-3-(3,4-Dichlorophenyl)-3-[(1,3-dioxolan-2-yl)methyl]piperidine](/img/structure/B12564251.png)
![Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate](/img/structure/B12564255.png)
